Cas no 2034408-53-0 (N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide)

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide is a heterocyclic compound featuring a fused indole core functionalized with furan-2-carbonyl and 4-(thiophen-3-yl)benzamide substituents. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for targeting biologically relevant pathways. The presence of both furan and thiophene moieties enhances its ability to engage in π-π stacking and hydrogen bonding interactions, which may improve binding affinity in receptor-ligand systems. This compound's modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its synthetic accessibility and stability under standard conditions further support its applicability in research and development.
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide structure
2034408-53-0 structure
Product name:N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
CAS No:2034408-53-0
MF:C24H18N2O3S
MW:414.476324558258
CID:5376197

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide
    • N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
    • Inchi: 1S/C24H18N2O3S/c27-23(18-5-3-16(4-6-18)19-10-13-30-15-19)25-20-8-7-17-9-11-26(21(17)14-20)24(28)22-2-1-12-29-22/h1-8,10,12-15H,9,11H2,(H,25,27)
    • InChI Key: CKVVLGNDMLIHGA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCN2C(C1=CC=CO1)=O)(=O)C1=CC=C(C2C=CSC=2)C=C1

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6436-1446-20μmol
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6436-1446-3mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
3mg
$63.0 2023-09-09
Life Chemicals
F6436-1446-30mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
30mg
$119.0 2023-09-09
Life Chemicals
F6436-1446-100mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
100mg
$248.0 2023-09-09
Life Chemicals
F6436-1446-40mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
40mg
$140.0 2023-09-09
Life Chemicals
F6436-1446-4mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
4mg
$66.0 2023-09-09
Life Chemicals
F6436-1446-2μmol
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6436-1446-1mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
1mg
$54.0 2023-09-09
Life Chemicals
F6436-1446-5mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
5mg
$69.0 2023-09-09
Life Chemicals
F6436-1446-2mg
N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide
2034408-53-0
2mg
$59.0 2023-09-09

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide Related Literature

Additional information on N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(thiophen-3-yl)benzamide

Professional Introduction to N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-4-(thiophen-3-yl)benzamide (CAS No. 2034408-53-0)

N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-4-(thiophen-3-yl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2034408-53-0, represents a convergence of advanced structural motifs that are increasingly recognized for their potential in modulating biological pathways. The molecular architecture of this benzamide derivative incorporates key pharmacophoric elements, including a furan moiety and a thiophene ring, which are well-documented for their interaction with biological targets.

The furan-2-carbonyl group in the molecular structure of N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-4-(thiophen-3-yl)benzamide is particularly noteworthy due to its ability to engage in hydrogen bonding interactions. This feature is often exploited in drug design to enhance binding affinity and selectivity. The presence of the furan ring also contributes to the compound's lipophilicity, a critical parameter in determining its bioavailability and distribution within biological systems. These characteristics make it an attractive scaffold for further derivatization and optimization.

The indole core, specifically the 2,3-dihydro-1H-indol-6-yl moiety, adds another layer of complexity to the compound's pharmacological profile. Indole derivatives are extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The modification of the indole ring at the 6-position with a carbonyl-furan linkage not only introduces additional functional groups for chemical manipulation but also influences the electronic properties of the molecule. This can alter its reactivity and interaction with biological targets, making it a versatile platform for drug discovery.

The incorporation of the thiophen-3-yl group at the 4-position of the benzamide moiety further enhances the compound's structural diversity. Thiophenes are known for their role in various pharmacological applications due to their ability to crosslink with biological macromolecules. The sulfur atom in thiophene can participate in coordination interactions with metal ions or form hydrogen bonds with polar residues in proteins. This feature is particularly valuable in designing molecules that require specific binding modes to achieve therapeutic efficacy.

In recent years, N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yl)]-4-(thiophen-3-yl)benzamide has been explored in several preclinical studies aimed at identifying novel therapeutic agents. One area of interest has been its potential as an inhibitor of enzymes involved in cancer progression. The benzamide moiety is known to interact with proteases and kinases, which are often overexpressed or mutated in various malignancies. By modulating the activity of these enzymes, this compound may offer a new strategy for cancer treatment.

The compound's dual functionality—combining both furan and thiophene moieties—has also led to investigations into its antimicrobial properties. Studies have shown that such structural motifs can disrupt bacterial cell membranes or interfere with essential metabolic pathways. The ability to target multiple bacterial species makes this class of compounds particularly promising for addressing antibiotic resistance issues. Further research is ongoing to elucidate the mechanisms by which these derivatives exert their antimicrobial effects.

The synthesis of N-[1-(furan-2-carbonyl-2,3-dihydro-1H-indol-6-yll)] -4-(< strong >thiophen -3 -y l)benzamide involves multi-step organic transformations that highlight the synthetic versatility of these heterocyclic systems. Key steps include condensation reactions between furan derivatives and indole precursors, followed by functional group transformations such as carboxylation and thiophene coupling. Advanced synthetic methodologies have enabled chemists to introduce precise modifications at specific positions within the molecule, allowing for fine-tuning of its pharmacological properties.

The pharmacokinetic profile of this compound is another critical aspect that has been examined in detail. In vitro studies have demonstrated favorable solubility characteristics, which are essential for oral bioavailability. Additionally, preliminary pharmacokinetic studies in animal models suggest reasonable absorption and distribution profiles. These findings are encouraging for further development as a potential therapeutic agent.

Efforts are also underway to explore derivative compounds based on N-[1-(< strong >furan -2 -carbonyl )-( 2 , 3 -dihydro -1 H -indol -6 -y ll strong >)] -4-( thi ophen -3 -y l)benzamide . By introducing variations at different positions within the molecule—such as substituting other aromatic rings or modifying side chains—scientists aim to enhance potency while minimizing off-target effects. Such modifications can lead to more selective inhibitors with improved therapeutic windows.

The integration of computational chemistry techniques has accelerated progress in understanding how N-[1-(furan - 2 -carbonyl strong >)-( 2 , 3 -dihydro - 1 H - ind ol - 6 - y ll strong >)] - 4 - ( thi ophen - 3 - y l)benz amide strong >) interacts with biological targets at an atomic level . Molecular docking simulations have provided insights into binding affinities and preferred orientations within protein active sites . These computational approaches complement experimental data by offering predictive models that guide rational drug design strategies . As computational power continues to advance , so too will our ability to design highly effective derivatives based on this scaffold . p >

The future direction sfor research on N-[1-(furan - 2 - carbonyl strong >)-( 23 - dihydro - 1 H - ind ol - 6 - y ll strong >)] - 4 - ( thi ophen - 33 - y l)benz amide include clinical trials t o evaluate its efficacy i n human patients . If preclinical data remain promising , subsequent phases o f clinical development could establish regimens f or treating various diseases . Furthermore , collaborations between academic researchers and pharmaceutical companies may facilitate rapid translation o f laboratory findings i n t o marketable therapies . The combination o f innovative chemistry , interdisciplinary research , and technological advancements promises t o unlock new possibilities i n medicine . p >

In conclusion , N-[1-(furan - 22 - carbonyl strong >)-( 23 - dihydro - 11 H - ind ol - 66 y ll )] - 44 ( thi ophen -

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